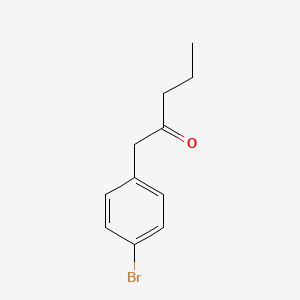

1-(4-Bromophenyl)pentan-2-one

Description

Significance and Structural Characteristics of 1-(4-Bromophenyl)pentan-2-one

The significance of this compound in organic chemistry stems from its hybrid structure. The ketone functional group, a carbonyl (C=O) bonded to two other carbon atoms, is a cornerstone of organic synthesis, participating in nucleophilic addition and alpha-substitution reactions. msu.edulibretexts.org The aryl halide component, specifically a bromine atom attached to a benzene (B151609) ring, is a key player in transition-metal-catalyzed cross-coupling reactions.

The structural characteristics are:

A Pentan-2-one Moiety: This provides a five-carbon chain with a carbonyl group at the second position. The protons on the carbons adjacent to the carbonyl (the α-carbons) are acidic and can be removed to form an enolate, which can then act as a nucleophile.

A 4-Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position (position 4). This bromine atom can be replaced through various reactions, most notably palladium-catalyzed couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The spatial arrangement of these groups—separated by a methylene (B1212753) bridge—means that reactions at one site are unlikely to be sterically hindered by the other, allowing for selective and stepwise functionalization.

Overview of Key Research Areas Pertaining to Aryl Halide and Ketone Functionalities in Complex Molecules

The dual functionalities present in this compound place it at the intersection of several key research areas in modern organic synthesis.

Aryl Halides in Cross-Coupling Reactions: Aryl halides are fundamental substrates for a multitude of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds, often catalyzed by palladium, nickel, or copper complexes. These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A major area of research is the α-arylation of ketones, where an aryl halide is coupled directly with a ketone enolate. organic-chemistry.org This method, pioneered by Buchwald and Hartwig, provides a powerful tool for constructing complex molecular architectures. Research continues to focus on developing more efficient, selective, and environmentally benign catalysts for these transformations. organic-chemistry.org

Ketone Functional Group Chemistry: Ketones are among the most versatile functional groups in organic chemistry. msu.edu Key research areas include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and reacts with a wide range of nucleophiles, including organometallic reagents (like Grignard and organolithium compounds) and hydrides, to form alcohols. msu.edu

α-Substitution: The acidity of the α-hydrogens allows for the formation of enolates, which can react with various electrophiles. This is the basis for reactions like alkylation, halogenation, and the aldol (B89426) condensation.

Acylation Reactions: Aryl ketones are often synthesized via Friedel-Crafts acylation, a classic method for attaching an acyl group to an aromatic ring. organic-chemistry.org Modern research explores milder catalysts and broader substrate scopes for these reactions. organic-chemistry.org

A significant research challenge involves managing the competition between different reactive pathways. For instance, in molecules containing both an amino group and an aryl halide tethered to a ketone, palladium catalysis can lead to either ketone α-arylation or addition to the carbonyl group, with the outcome dependent on the specific structure of the substrate. acs.org

Current Research Landscape and Emerging Directions for this compound Investigations

While extensive research literature specifically detailing the applications of this compound is limited, its structure points toward several potential and emerging research directions. As a readily available building block, its utility can be inferred from studies on analogous compounds. bldpharm.combldpharm.com

Potential Synthetic Applications: The primary research value of this compound lies in its role as a versatile intermediate. Emerging directions for its use could include:

Sequential Cross-Coupling and Enolate Chemistry: The compound is an ideal substrate for sequential reactions. First, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) could be performed at the aryl-bromide site. Subsequently, the ketone functionality could be modified through reduction, reductive amination, or α-functionalization to build molecular complexity rapidly.

Synthesis of Heterocyclic Compounds: Many heterocyclic synthesis strategies rely on ketone precursors. For example, related bromophenyl ketone derivatives are used to synthesize substituted pyrroles and other nitrogen-containing rings. scirp.orgacs.org this compound could similarly be employed in condensation reactions with amines, hydrazines, or other dinucleophiles to create a variety of heterocyclic frameworks, which are prevalent in medicinal chemistry.

Precursor for Labeled Compounds: The synthesis of deuterated isotopologues of related compounds, such as 4'-Bromovalerophenone-d9, highlights a potential application in metabolic or pharmacokinetic studies. medchemexpress.com this compound could be similarly labeled to serve as a tracer or internal standard in analytical methods.

Future investigations will likely focus on incorporating this building block into synthetic routes for novel, biologically active molecules or advanced organic materials, leveraging the well-established and predictable reactivity of its constituent functional groups.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)pentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJNIFKPPMMYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303797 | |

| Record name | 2-Pentanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-99-9 | |

| Record name | 2-Pentanone, 1-(4-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200064-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Chemical Transformations of 1 4 Bromophenyl Pentan 2 One

Chemical Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-hydrogens, is the site of numerous important chemical reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in 1-(4-Bromophenyl)pentan-2-one is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ksu.edu.sauoanbar.edu.iq This fundamental reactivity leads to nucleophilic addition, a process where the nucleophile forms a new sigma bond with the carbonyl carbon, and the pi bond of the carbonyl group is broken, resulting in a tetrahedral alkoxide intermediate. ucalgary.calibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The general mechanism involves the attack of a nucleophile (Nu⁻) on the partially positive carbonyl carbon. ksu.edu.sa Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orglibretexts.org The reactivity can be enhanced by using an acid catalyst, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, a necessary step for weaker, neutral nucleophiles. ucalgary.ca

Figure 1. General mechanism of nucleophilic addition to the ketone moiety of this compound.

Figure 1. General mechanism of nucleophilic addition to the ketone moiety of this compound.

Common nucleophiles that react with ketones like this compound include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride reagents.

| Nucleophile Type | Reagent Example | Product Type |

| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amines | Primary Amine (R-NH₂) | Imine |

Enolate Chemistry and α-Functionalization Strategies

The carbon atoms adjacent to the carbonyl group, known as α-carbons, possess hydrogens that are weakly acidic. masterorganicchemistry.com Deprotonation of an α-hydrogen by a base leads to the formation of a resonance-stabilized intermediate called an enolate. masterorganicchemistry.comlibretexts.org The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen. libretexts.org

This compound has two α-carbons, C1 and C3, bearing acidic protons. The formation of the enolate is a reversible equilibrium, which can be catalyzed by either acid or base. pitt.edu The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), allows for the essentially complete and irreversible formation of the enolate. libretexts.org

Enolates are potent nucleophiles and can react with a variety of electrophiles at the α-carbon, providing a powerful strategy for α-functionalization. masterorganicchemistry.com

Key α-Functionalization Reactions:

Alkylation: Reaction of the enolate with an alkyl halide (R-X) in an SN2 reaction introduces an alkyl group at the α-position. libretexts.org For this to be effective, the enolate must be formed in high concentration using a strong base like LDA to avoid competing reactions of the alkyl halide with the base. libretexts.org

Halogenation: Enolates react readily with halogens (e.g., Br₂, Cl₂, I₂) to form α-haloketones. masterorganicchemistry.com Under basic conditions, this reaction can be difficult to control and may lead to polyhalogenation. mnstate.edu

Aldol (B89426) Addition: The enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of another aldehyde or ketone molecule (including another molecule of this compound), forming a β-hydroxy ketone. mnstate.edu

| Reaction | Electrophile | Product Class |

| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone |

| Halogenation | Halogen (e.g., Br₂) | α-Halo Ketone |

| Aldol Addition | Aldehyde/Ketone | β-Hydroxy Ketone |

Reduction Pathways of the Ketone Functionality to Alcohol Derivatives

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(4-bromophenyl)pentan-2-ol. This transformation is a cornerstone of organic synthesis and is typically achieved using metal hydride reagents. chemguide.co.uk

The most common reducing agents for this purpose are sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). askfilo.comlibretexts.org Both reagents act as a source of the hydride ion (H⁻), which functions as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org This addition forms a tetrahedral alkoxide intermediate, which is then protonated during workup to yield the final alcohol product. libretexts.org

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent. chemguide.co.uk It is safe to use in protic solvents like methanol or ethanol. chemguide.co.uk It efficiently reduces aldehydes and ketones but typically does not react with less reactive carbonyl compounds like esters or carboxylic acids. libretexts.orgnih.gov

Lithium Aluminium Hydride (LiAlH₄): This is a much more powerful and less selective reducing agent. chemguide.co.uk It readily reduces ketones, aldehydes, esters, and carboxylic acids. libretexts.org Due to its high reactivity, it must be used in anhydrous aprotic solvents (like diethyl ether or THF) and reacts violently with water. libretexts.org

The reduction of pentan-2-one to pentan-2-ol is a representative example of this type of transformation. askfilo.com

| Reducing Agent | Solvent | Reactivity | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Chemoselective for aldehydes and ketones; safer to handle. nih.gov |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether, THF | High | Reduces most carbonyl functional groups; requires anhydrous conditions. libretexts.org |

Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni), can also be employed to reduce ketones to alcohols, although this method is more commonly used for reducing carbon-carbon double and triple bonds.

Transformations Involving the 4-Bromophenyl Substituent

The aryl bromide functionality is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of C-C bonds. rsc.orgresearchgate.net The 4-bromophenyl group of this compound is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. libretexts.orglibretexts.org

Heck Coupling: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction forms a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide in Heck reactions follows the order: Ar-I > Ar-Br > Ar-Cl. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (typically a boronic acid or ester) catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgfishersci.dk The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its high tolerance for a wide variety of functional groups. tcichemicals.comfishersci.dk

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Alkene |

| Suzuki-Miyaura Coupling | Boronic Acid (e.g., PhB(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl Compound |

These reactions allow for the elaboration of the 4-bromophenyl ring of this compound into more complex structures, such as biphenyls or stilbenes, while leaving the ketone moiety intact. researchgate.net

Other Metal-Catalyzed Transformations of Aryl Halides

Beyond the Heck and Suzuki reactions, the aryl bromide in this compound can participate in a variety of other metal-catalyzed cross-coupling reactions. These methods expand the range of possible C-C and C-heteroatom bonds that can be formed.

Stille Coupling: This reaction couples the aryl halide with an organotin compound (organostannane) using a palladium catalyst. While effective, the toxicity of the tin reagents is a significant drawback. libretexts.org

Hiyama Coupling: This involves the coupling of aryl halides with organosilicon compounds, activated by a fluoride source. nih.gov Organosilanes are less toxic and more stable than many other organometallic reagents. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the aryl halide, catalyzed by a nickel or palladium complex. mdpi.com

Sonogashira Coupling: This reaction specifically forms a C-C bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This allows for the synthesis of arylamines from this compound.

These diverse transformations highlight the utility of the aryl bromide as a key reactive site for molecular diversification. nih.govrsc.org

Dual Functional Group Reactivity in Complex Systems

The presence of both a reactive carbonyl group and a versatile aryl bromide moiety within the same molecule opens up possibilities for complex, one-pot, and tandem reactions. The ketone functionality can undergo a variety of classical reactions, such as enolate formation, aldol condensations, and reductions. Simultaneously, the bromophenyl group is amenable to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the two functional groups can also be harnessed for chemoselective transformations. For example, the ketone can be selectively protected while the bromophenyl group undergoes a cross-coupling reaction. Subsequently, deprotection of the ketone allows for further manipulation of the carbonyl group. Conversely, the ketone can be transformed first, for example, through an enantioselective reduction to a chiral alcohol, and the resulting product can then be subjected to a cross-coupling reaction at the bromide position. This orthogonal reactivity is a powerful tool in the strategic construction of complex target molecules.

Derivatization Pathways and Scaffold Construction from this compound

The structural framework of this compound serves as a versatile starting point for the synthesis of a variety of more complex molecular scaffolds. The following sections detail its application in the synthesis of nitrogen-containing heterocycles, chalcones, and in enantioselective transformations.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound can be utilized as a precursor for the synthesis of important five-membered heterocycles like pyrroles and pyrazoles.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgresearchgate.netnih.gov To access a suitable 1,3-dicarbonyl precursor from this compound, a common strategy is the Claisen condensation of the ketone with an ester, such as diethyl carbonate, in the presence of a strong base like sodium ethoxide. This reaction would yield a β-keto ester, specifically ethyl 2-(4-bromobenzyl)-3-oxobutanoate. Subsequent reaction of this 1,3-dicarbonyl intermediate with hydrazine hydrate would lead to the formation of the corresponding pyrazole through a cyclization-condensation reaction. The general reaction conditions for such transformations are well-established in the literature. google.commdpi.com

Pyrroles: The Paal-Knorr synthesis is a powerful method for the construction of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. magritek.comnih.govnih.gov To utilize this compound for pyrrole synthesis, it must first be converted into a 1,4-dicarbonyl compound. This can be achieved through a multi-step sequence. For instance, α-alkylation of the ketone with a suitable two-carbon electrophile, such as a 2-haloacetaldehyde acetal, followed by hydrolysis of the acetal, would furnish the required 1,4-dicarbonyl precursor. Alternatively, α-oxidation of the ketone to an α-hydroxyketone, followed by further oxidation and subsequent functional group manipulations, could also lead to a 1,4-dicarbonyl compound. organic-chemistry.orgnih.gov Once the 1,4-dicarbonyl intermediate is obtained, its reaction with an amine, such as ammonium acetate in acetic acid, would yield the desired substituted pyrrole. organic-chemistry.org

Formation of Related Chalcone Derivatives

Chalcones, or α,β-unsaturated ketones, are an important class of compounds with a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of a ketone with an aromatic aldehyde. nih.govwikipedia.orgmiracosta.edu this compound, possessing α-hydrogens, can readily participate as the ketone component in this reaction.

In a typical procedure, this compound would be treated with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. mdpi.commagritek.comnih.gov The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to afford the thermodynamically stable α,β-unsaturated ketone, the chalcone derivative. The reaction can be monitored by techniques such as NMR spectroscopy to follow the consumption of the starting materials and the formation of the product. magritek.commagritek.com

Below is a table illustrating the expected products from the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes.

| Aldehyde | Expected Chalcone Product |

| Benzaldehyde | (E)-1-(4-bromophenyl)-4-phenylpent-3-en-2-one |

| 4-Chlorobenzaldehyde | (E)-1-(4-bromophenyl)-4-(4-chlorophenyl)pent-3-en-2-one |

| 4-Methoxybenzaldehyde | (E)-1-(4-bromophenyl)-4-(4-methoxyphenyl)pent-3-en-2-one |

| 4-Nitrobenzaldehyde | (E)-1-(4-bromophenyl)-4-(4-nitrophenyl)pent-3-en-2-one |

This table is illustrative and based on the general outcome of the Claisen-Schmidt condensation.

Enantioselective Transformations and Chiral Auxiliary Applications

The synthesis of enantiomerically pure compounds is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry. This compound, being a prochiral ketone, can be a substrate for various enantioselective transformations.

Enantioselective Reductions: The asymmetric reduction of the ketone functionality in this compound to a chiral alcohol, (R)- or (S)-1-(4-bromophenyl)pentan-2-ol, can be achieved using a variety of chiral catalysts. wikipedia.orgresearchgate.netorganic-chemistry.org Common methods include catalytic hydrogenation with chiral metal complexes (e.g., Ru-BINAP) or transfer hydrogenation using chiral catalysts. Another widely used approach is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane. nih.govsemanticscholar.org The choice of catalyst and reaction conditions determines the stereochemical outcome, allowing for the selective synthesis of either enantiomer of the alcohol product. The enantiomeric excess (ee) of the product is a critical measure of the success of such transformations and is often determined by chiral chromatography or NMR analysis of diastereomeric derivatives. The electronic and steric properties of the substituents on the aromatic ring can influence the efficiency and enantioselectivity of these reductions. google.comwikipedia.org

Chiral Auxiliary Applications: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. researchgate.netyork.ac.uk In the context of this compound, a chiral auxiliary could be used to direct the diastereoselective alkylation of its enolate. For example, the ketone could be converted into a chiral enamine or imine using a chiral amine, such as a derivative of proline or a primary amine derived from a natural product. Deprotonation of this chiral derivative would form a chiral enolate or aza-enolate, which would then react with an electrophile (e.g., an alkyl halide) from a sterically preferred direction, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched α-substituted ketone.

Alternatively, the propionyl group of this compound is analogous to the acyl group in the well-established Evans' chiral auxiliary system. nih.govyork.ac.uk By attaching a chiral auxiliary, such as an oxazolidinone, to a precursor of the pentanone, it is possible to achieve highly diastereoselective reactions. For instance, an Evans' oxazolidinone can be acylated with 4-bromophenylacetyl chloride, and the resulting imide can undergo diastereoselective alkylation at the α-position with propyl iodide. Subsequent cleavage of the chiral auxiliary would yield an enantiomerically enriched version of this compound.

The following table outlines some common chiral auxiliaries and their potential application in diastereoselective reactions involving ketones like this compound.

| Chiral Auxiliary | Type of Reaction | Expected Outcome |

| Evans' Oxazolidinones | Diastereoselective Alkylation | Enantiomerically enriched α-alkylated ketones |

| Pseudoephedrine | Diastereoselective Alkylation | Enantiomerically enriched α-alkylated ketones |

| (S)- or (R)-1-Phenylethylamine | Formation of Chiral Imines for Diastereoselective Addition | Enantiomerically enriched products from nucleophilic addition |

| SAMP/RAMP Hydrazones | Diastereoselective Alkylation | Enantiomerically enriched α-alkylated ketones |

This table presents potential applications based on established methodologies for chiral auxiliary-controlled reactions.

Mechanistic Investigations and Reaction Dynamics of 1 4 Bromophenyl Pentan 2 One Reactivity

Proposed Reaction Mechanisms for Key Transformations

Several fundamental transformations are characteristic of 1-(4-bromophenyl)pentan-2-one, each proceeding through distinct, well-studied mechanistic pathways.

Palladium-Catalyzed α-Arylation: The formation of a C-C bond at the α-position of a ketone is a significant transformation. The palladium-catalyzed α-arylation of ketones proceeds via a catalytic cycle that is broadly applicable to this compound. organic-chemistry.org The generally accepted mechanism involves three primary steps:

Oxidative Addition: A palladium(0) catalyst, often bearing sterically demanding phosphine (B1218219) ligands, undergoes oxidative addition to an aryl halide (Ar-X), forming an arylpalladium(II) complex (Ar-Pd-X). thermofisher.comorganic-chemistry.org

Enolate Formation & Transmetalation: A base deprotonates the ketone at the α-carbon to form an enolate. This enolate then displaces the halide on the arylpalladium(II) complex in a transmetalation step, forming an α-keto-carbon-palladium bond.

Reductive Elimination: The aryl and α-ketoalkyl groups on the palladium center couple and are eliminated from the metal, forming the α-arylated ketone product and regenerating the palladium(0) catalyst. organic-chemistry.org

Reduction of the Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol, 1-(4-bromophenyl)pentan-2-ol, using hydride reducing agents like sodium tetrahydridoborate (NaBH₄). The mechanism is a nucleophilic addition: libretexts.orgchemguide.co.uk

Nucleophilic Attack: A hydride ion (H⁻), formally delivered from the BH₄⁻ complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon. chemguide.co.uk This breaks the C=O π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: In a subsequent workup step, a protic solvent (like water or a dilute acid) protonates the negatively charged oxygen of the alkoxide intermediate to yield the final alcohol product. chemguide.co.uk

Mizoroki-Heck Reaction: The aryl bromide moiety of this compound can participate in palladium-catalyzed C-C bond-forming reactions, such as the Mizoroki-Heck reaction. The catalytic cycle is well-established: libretexts.orgnih.gov

Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the bromophenyl ring to generate a reactive organopalladium(II) halide intermediate. mdpi.com

Migratory Insertion (Syn-Addition): An alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. This step occurs with syn-stereochemistry. mdpi.com

β-Hydride Elimination (Syn-Elimination): A hydrogen atom on the carbon β to the palladium is eliminated, forming a new C=C double bond in the product and a hydridopalladium complex (H-Pd-X). mdpi.com

Reductive Elimination: A base is used to eliminate H-X from the hydridopalladium complex, regenerating the active Pd(0) catalyst. libretexts.org

Identification and Characterization of Reaction Intermediates

Enolates: As an unsymmetrical ketone, this compound can form two distinct regioisomeric enolates upon deprotonation. pharmacy180.com

Kinetic Enolate: Formed by removing a proton from the C1 methyl group. This is the less-substituted and generally faster-forming enolate. stackexchange.com

Thermodynamic Enolate: Formed by removing a proton from the C3 methylene (B1212753) group. This results in a more substituted and more thermodynamically stable double bond. stackexchange.com These enolates are key nucleophilic intermediates in reactions like alkylations and aldol (B89426) additions.

Organopalladium Complexes: In cross-coupling reactions, various palladium intermediates are formed. Anionic Pd(0) and Pd(II) complexes, such as [Pd(0)L₂(Br)]⁻ and [ArPd(Br)L₂]⁻, have been identified as crucial intermediates that can be more effective catalysts than their neutral counterparts. nih.govresearchgate.net The formation of these charged species is influenced by the ligands and the anions present in the reaction mixture.

Alkoxide Intermediates: During the reduction of the carbonyl group, a tetrahedral alkoxide is the primary intermediate formed after hydride attack. chemguide.co.uk This species persists in the solution until it is protonated in the workup stage to yield the alcohol.

Kinetic and Thermodynamic Studies of Reaction Pathways

The selectivity of many reactions involving this compound is determined by the relative rates of competing pathways (kinetic control) or the relative stability of the products (thermodynamic control). This is most evident in enolate formation.

The regiochemical outcome of deprotonation is governed by a set of predictable reaction conditions that favor either the kinetic or thermodynamic product. bham.ac.ukegyankosh.ac.in

| Factor | Conditions Favoring Kinetic Enolate | Conditions Favoring Thermodynamic Enolate |

|---|---|---|

| Base | Strong, sterically hindered, non-nucleophilic bases (e.g., LDA) bham.ac.uk | Weaker bases that allow for equilibration (e.g., NaH, alkoxides) stackexchange.com |

| Temperature | Low temperatures (e.g., -78 °C) to prevent equilibration bham.ac.ukegyankosh.ac.in | Higher temperatures (e.g., room temperature or above) to allow equilibration stackexchange.com |

| Solvent | Aprotic solvents (e.g., THF, Et₂O) bham.ac.ukegyankosh.ac.in | Protic solvents (e.g., ROH) which facilitate proton exchange stackexchange.com |

| Counterion | Oxophilic cations like Li⁺ which coordinate tightly to the oxygen bham.ac.uk | Less coordinating cations (e.g., K⁺) |

In studies of related α-arylation reactions, kinetic analyses have provided insight into the rate-determining steps. For example, in some palladium-catalyzed systems, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step. organic-chemistry.org In other systems, particularly those using copper catalysts, kinetic data has suggested that a ligand must first dissociate from a pre-equilibrium complex before the reaction can proceed. nih.gov

Influence of Catalyst Structure and Reaction Conditions on Mechanism and Selectivity

The choice of catalyst and reaction conditions profoundly impacts the efficiency, selectivity, and even the operative mechanism of transformations involving this compound.

In palladium-catalyzed α-arylation, the structure of the phosphine ligand is critical. Electron-rich, bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or those based on a biphenyl (B1667301) skeleton, are highly effective. organic-chemistry.orgorganic-chemistry.org These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can provide high selectivity for arylation at the less-hindered α-position. organic-chemistry.org

| Reaction Type | Catalyst System Component | Influence on Selectivity and Mechanism |

|---|---|---|

| α-Arylation | Pd(dba)₂ / P(t-Bu)₃ or Biphenyl-based Ligands | Highly active for coupling with aryl bromides and chlorides. Bulky ligands promote reductive elimination and can control regioselectivity. organic-chemistry.orgorganic-chemistry.org |

| Ni(COD)₂ / Difluorphos | Effective for enantioselective arylation with aryl triflates, particularly for electron-poor systems. nih.gov | |

| Heck Reaction | Pd(OAc)₂ / PPh₃ | Classic catalyst system; often requires high temperatures. mdpi.com |

| Pd(OAc)₂ / N-Heterocyclic Carbene (NHC) Ligands | Forms highly stable palladium complexes suitable for Heck reactions, often allowing for lower catalyst loading and milder conditions. nih.gov | |

| Enolate Formation (Regioselectivity) | Base (LDA vs. NaH) | LDA at -78°C favors the kinetic enolate at C1; NaH at RT favors the thermodynamic enolate at C3. stackexchange.combham.ac.uk |

The addition of co-catalysts or additives can also alter the reaction pathway. For instance, in some α-arylations, the use of zinc-based additives like ZnF₂ or Zn(O-t-Bu)₂ can lead to faster reaction rates and improved selectivity, likely by facilitating the transmetalation step. organic-chemistry.org

Stereoselectivity and Regioselectivity Determinants in Synthetic Pathways

Controlling selectivity is paramount in the synthesis of complex molecules from precursors like this compound.

Regioselectivity: As discussed, the primary determinant of regioselectivity in reactions involving the α-carbons is the choice between kinetic and thermodynamic enolate formation. stackexchange.combham.ac.ukegyankosh.ac.in For example, alkylation using LDA at low temperatures would predominantly occur at the C1 methyl position, while using a weaker base at higher temperatures would favor alkylation at the C3 methylene position. pharmacy180.com In palladium-catalyzed α-arylation of similar unsymmetrical ketones, high selectivity for reaction at the methylene carbon (C3) over the methyl carbon (C1) has been achieved, driven by the specific catalyst system employed. organic-chemistry.org

Stereoselectivity: Transformations of this compound can create new chiral centers, and controlling the stereochemical outcome is a key challenge.

At the Carbonyl Group: Reduction of the ketone produces a new stereocenter at C2. While standard reagents like NaBH₄ produce a racemic mixture of the corresponding alcohol, enantioselective reduction can be achieved using chiral reducing agents or biocatalysts. For instance, alcohol dehydrogenases (ADHs) have been used for the highly enantioselective bioreduction of related bromophenyl ketones. researchgate.net

At the α-Carbon: Reactions at the C3 position, such as α-arylation, can generate a new stereocenter. The use of palladium or nickel catalysts with chiral phosphine ligands, such as difluorphos, has been shown to induce high levels of enantioselectivity in the α-arylation of similar ketones, affording products with up to 98% enantiomeric excess (ee). nih.gov The specific geometry of the metal-ligand complex in the transition state dictates which enantiomer is formed preferentially. masterorganicchemistry.com

Computational Chemistry and Theoretical Characterization of 1 4 Bromophenyl Pentan 2 One and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. By modeling the electron density, DFT methods can accurately predict the optimized geometry, vibrational frequencies, and various electronic properties of molecules. For compounds like 1-(4-Bromophenyl)pentan-2-one, DFT calculations are instrumental in establishing the foundational understanding of its molecular framework.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.gov

In this compound, the HOMO is typically localized over the electron-rich bromophenyl ring, while the LUMO is concentrated around the carbonyl group (C=O), which serves as the primary electrophilic site. The energy of these orbitals and the resulting gap are key indicators of the molecule's electronic behavior and susceptibility to nucleophilic or electrophilic attack. youtube.com

Table 1: Representative FMO Properties for Phenyl Ketone Derivatives

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO, indicates chemical stability |

Note: Values are representative for this class of compounds and are used for illustrative purposes.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MESP surface would reveal:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, indicating a site for electrophilic attack.

Positive Potential (Blue): Located around the carbonyl carbon atom, making it susceptible to nucleophilic attack. The hydrogen atoms of the pentanone chain and the phenyl ring also exhibit positive potential.

Neutral Regions (Green): Typically found over the carbon framework of the phenyl ring and the alkyl chain.

This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds).

Electron Localization Function (ELF) analysis complements QTAIM by mapping the probability of finding an electron pair in a given region of the molecule. It provides a clear picture of core electrons, covalent bonds, and lone pairs. For this compound, these studies would detail the covalent nature of the C-C, C-H, C=O, and C-Br bonds and visualize the lone pair electrons on the oxygen and bromine atoms, offering deep insight into the molecule's electronic structure.

Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a quantitative measure of the molecule's stability and reactivity tendencies.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Analysis of these descriptors, along with the MESP map, allows for a precise prediction of the most probable sites for electrophilic and nucleophilic attack, confirming the carbonyl carbon as a primary electrophilic center and the carbonyl oxygen as a nucleophilic center. nih.gov

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Representative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Electrophilicity Index (ω) | χ² / 2η | 2.79 |

Note: Values are derived from the representative FMO energies in Table 1 and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound and analyze its interactions with its environment.

Theoretical Exploration of Non-Linear Optical (NLO) Properties in Related Chromophores

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. frontiersin.orgmdpi.com The structure of this compound, featuring a π-conjugated phenyl ring attached to an electron-withdrawing ketone group, suggests potential NLO activity.

Theoretical calculations, typically using DFT or time-dependent DFT (TD-DFT), can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). medmedchem.com These parameters quantify the molecule's response to an external electric field. For related chromophores, studies have shown that modifying electron-donating and -accepting groups can tune the NLO response. nih.govresearchgate.net Theoretical exploration of this compound and its derivatives would involve calculating these properties to assess their potential as NLO materials. A higher hyperpolarizability value indicates a stronger NLO response. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

Advanced Spectroscopic and Analytical Characterization in Research of 1 4 Bromophenyl Pentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy of 1-(4-Bromophenyl)pentan-2-one is predicted to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, in the range of δ 7.0-7.5 ppm. The methylene (B1212753) protons adjacent to the aromatic ring (benzylic) and the methylene protons alpha to the carbonyl group would resonate in the downfield region, typically between δ 2.5 and δ 3.5 ppm, due to the deshielding effects of the aromatic ring and the carbonyl group. The remaining methylene and methyl protons of the propyl chain would appear further upfield. The splitting patterns, governed by the n+1 rule, would confirm the connectivity of these protons. For instance, the terminal methyl group is expected to be a triplet.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. weebly.com For this compound, a total of nine distinct signals are expected, as the plane of symmetry in the benzene ring makes two pairs of carbons equivalent. The most downfield signal, typically above δ 200 ppm, would correspond to the carbonyl carbon. docbrown.info The four signals for the aromatic carbons would appear in the δ 120-140 ppm region, including the carbon atom bonded to the bromine, which would be shifted relative to the others. The remaining four signals in the upfield region would represent the aliphatic carbons of the pentanone chain.

2D NMR Techniques Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. A COSY spectrum would reveal correlations between adjacent protons, confirming the sequence of the pentanone chain. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This is an interactive table. Click on the headers to sort.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carbonyl (C=O) | --- | --- | ~208 |

| Aromatic CH (ortho to Br) | ~7.4 | Doublet | ~132 |

| Aromatic CH (meta to Br) | ~7.1 | Doublet | ~130 |

| Aromatic C-Br | --- | --- | ~122 |

| Aromatic C-CH₂ | --- | --- | ~138 |

| CH₂ (Benzylic) | ~3.6 | Singlet/Triplet | ~50 |

| CH₂ (alpha to C=O) | ~2.7 | Triplet | ~45 |

| CH₂ (beta to C=O) | ~1.6 | Sextet | ~17 |

| CH₃ (gamma to C=O) | ~0.9 | Triplet | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₃BrO, corresponding to a molecular weight of approximately 241.12 g/mol . nih.gov A key feature in the mass spectrum would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

GC-MS and Fragmentation Analysis Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. When subjected to electron ionization (EI) in a GC-MS system, the molecular ion of this compound would undergo predictable fragmentation. nih.gov The fragmentation of ketones is well-documented and typically involves alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.orglibretexts.org

Expected fragmentation pathways include:

Alpha-cleavage: Breakage on either side of the carbonyl group can lead to the formation of various fragment ions. Cleavage between the carbonyl carbon and the adjacent methylene group could yield a propyl radical and a [C₈H₇BrO]⁺ ion (m/z = 214/216). Cleavage between the carbonyl carbon and the benzylic methylene group could produce a 4-bromobenzyl radical and a [C₄H₇O]⁺ ion (m/z = 71).

Benzylic Cleavage: A very common fragmentation would be the cleavage of the bond between the benzylic carbon and the carbonyl group, leading to the formation of a stable 4-bromobenzyl cation [C₇H₆Br]⁺ (m/z = 169/171).

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the gamma-carbon can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (propene) and the formation of a radical cation with m/z = 199/201.

High-Resolution Mass Spectrometry (HRMS) HRMS would be used to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₁H₁₃BrO and distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound This is an interactive table. Click on the headers to sort.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 240/242 | [C₁₁H₁₃BrO]⁺ | Molecular Ion |

| 199/201 | [C₈H₈BrO]⁺ | McLafferty Rearrangement |

| 183/185 | [C₇H₄BrO]⁺ | Loss of Butyl group from M⁺ |

| 169/171 | [C₇H₆Br]⁺ | Benzylic Cleavage |

| 155/157 | [C₆H₄Br]⁺ | Phenyl-Bromine Cation |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone. nih.gov Other significant bands would include:

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentanone chain would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups would be visible in the 1465-1365 cm⁻¹ range.

C-Br Stretching: The stretching vibration for the C-Br bond is expected in the far-IR region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The symmetric vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong signals in the Raman spectrum, which can aid in a comprehensive vibrational analysis.

Table 3: Predicted Principal IR Absorption Bands for this compound This is an interactive table. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1715 | C=O Stretch | Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | CH₂ Scissoring |

| ~1370 | C-H Bend | CH₃ Symmetric Bend |

| 1100-1000 | C-C Stretch | Skeleton |

| ~820 | C-H Bend | para-disubstituted ring (out-of-plane) |

| 600-500 | C-Br Stretch | Aryl Bromide |

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Supramolecular Assembly

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If suitable single crystals of this compound can be grown, XRD analysis would provide a wealth of information.

Single Crystal Structure The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's preferred conformation in the solid state. It would show the planarity of the phenyl ring and the geometry around the ketone. Crystal structures of similar compounds, like (E)-1-(4-Bromophenyl)but-2-en-1-one, have been successfully determined, providing a template for what to expect. nih.gov

Supramolecular Assembly XRD also elucidates how molecules pack in the crystal lattice, revealing intermolecular interactions that form the supramolecular assembly. For this compound, potential interactions could include weak C-H···O hydrogen bonds involving the ketone oxygen, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov These non-covalent forces dictate the material's bulk properties.

Table 4: Structural Information Obtainable from Single Crystal XRD This is an interactive table. Click on the headers to sort.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-Br, C-C). |

| Bond Angles | The angles between three connected atoms (e.g., C-CO-C). |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Distances and geometries of non-covalent bonds (e.g., hydrogen bonds, π-stacking). |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and chromophores within the molecule.

For this compound, two main types of electronic transitions are expected:

π → π* Transitions: These are high-intensity absorptions associated with the π-electron system of the bromophenyl ring. They are expected to occur in the UV region, likely with a maximum absorption (λmax) below 280 nm.

n → π* Transitions: This is a lower-intensity, symmetry-forbidden transition involving the excitation of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding π* orbital of the C=O group. researchgate.netufg.br This transition typically appears as a weak shoulder or a separate band at a longer wavelength than the π → π* transitions, often in the 280-320 nm range.

The solvent used for the analysis can influence the position of these absorption maxima.

Table 5: Predicted Electronic Transitions for this compound This is an interactive table. Click on the headers to sort.

| Transition Type | Chromophore | Predicted λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Bromophenyl Ring | ~250 - 270 | High |

| n → π* | Carbonyl (C=O) | ~280 - 320 | Low |

Synthetic Utility and Applications of 1 4 Bromophenyl Pentan 2 One in Target Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the ketone and the aryl bromide in 1-(4-Bromophenyl)pentan-2-one allows for its use as a linchpin intermediate in multi-step synthetic sequences. Chemists can selectively target either functional group, or utilize them in tandem, to build molecular complexity.

The ketone functionality can be transformed through a variety of classical organic reactions. For instance, it can undergo reduction to form the corresponding secondary alcohol, Grignard reactions to introduce new carbon-carbon bonds, or reductive amination to generate amine-containing structures.

Simultaneously, the 4-bromophenyl group is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic core. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of diverse aryl, vinyl, or alkynyl groups, respectively. This dual reactivity makes the compound a valuable intermediate for creating libraries of related compounds with varied substituents. An analogous compound, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, serves as a crucial starting material for producing molecules with excellent fungicidal properties, highlighting the utility of such structures in generating complex and biologically active agents google.com.

Table 1: Representative Transformations of this compound

| Functional Group | Reaction Type | Reagents | Potential Product Class |

|---|---|---|---|

| Ketone | Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohols |

| Ketone | Reduction | NaBH₄, MeOH | Secondary Alcohols |

| Ketone | Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amines |

| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Biaryl compounds |

| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, base | Stilbene derivatives |

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, materials science, and agrochemicals sigmaaldrich.comossila.com. Many heterocyclic scaffolds are considered "privileged structures" due to their prevalence in pharmacologically active molecules sigmaaldrich.com. This compound is an excellent building block for synthesizing a variety of these important ring systems.

The ketone moiety is the primary reactive center for cyclization reactions. Through condensation with various binucleophiles, it can be readily converted into a wide array of five- and six-membered heterocycles. For example, reaction with hydrazine (B178648) or its derivatives can yield pyrazoles, while condensation with hydroxylamine (B1172632) can produce isoxazoles. The Paal-Knorr synthesis allows for the formation of substituted furans, thiophenes, and pyrroles by reacting the ketone with appropriate 1,4-dicarbonyl compounds or their equivalents.

The utility of related bromophenyl-containing molecules in generating heterocycles has been demonstrated, such as the use of 3-(4-bromobenzoyl) prop-2-enoic acid to synthesize various heterocyclic structures researchgate.net. This underscores the potential of this compound to serve as a precursor for analogous ring systems.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Target Heterocycle | Co-reactant(s) | Reaction Type | Resulting Core Structure |

|---|---|---|---|

| Pyridine (B92270) | 1,3-Dicarbonyl, Ammonia | Hantzsch Pyridine Synthesis | Substituted Pyridine |

| Pyrimidine | Urea, Guanidine, or Amidine | Condensation | Substituted Pyrimidine |

| Pyrazole | Hydrazine (H₂NNH₂) | Condensation | Substituted Pyrazole |

| Thiophene | Lawesson's Reagent, then cyclization | Paal-Knorr Thiophene Synthesis | Substituted Thiophene |

Precursor in the Development of Advanced Chemical Scaffolds

A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is a central goal in drug discovery and materials science. This compound serves as an excellent precursor for such scaffolds due to its capacity for orthogonal functionalization.

The term "orthogonal" implies that the two reactive sites—the ketone and the aryl bromide—can be modified independently without interfering with each other. A synthetic chemist can first perform a cross-coupling reaction on the bromophenyl group to install a desired substituent and then use the ketone to build a heterocyclic ring. Alternatively, the ketone could be transformed first, followed by modification of the aromatic ring.

This step-wise, controlled approach allows for the systematic development of advanced chemical scaffolds with precise three-dimensional arrangements of functional groups. For example, related α,β-unsaturated carbonyl compounds are known to be versatile synthetic intermediates for a multitude of organic transformations nih.gov. By analogy, the scaffold of this compound can be elaborated to create new ligands for metal-based complexes or to serve as the core for novel organic semiconductors or pharmaceutical candidates ossila.comnih.gov. This versatility makes it a powerful tool for generating molecular diversity and exploring new chemical space.

Q & A

What are the most reliable synthetic routes for preparing 1-(4-Bromophenyl)pentan-2-one?

Basic Research Question

this compound is typically synthesized via Friedel-Crafts acylation, where a bromophenyl group undergoes electrophilic substitution with a pentan-2-one precursor. Key steps include:

- Reagent Selection : Use of Lewis acids (e.g., AlCl₃) to activate the acylating agent.

- Reaction Conditions : Anhydrous conditions to prevent hydrolysis of intermediates.

- Workup : Acidic quenching followed by chromatographic purification to isolate the product.

Alternative methods involve alkylation of 4-bromophenylmagnesium bromide with a ketone-containing electrophile. Validation via NMR and mass spectrometry is critical to confirm purity and structure .

How is this compound characterized using spectroscopic techniques?

Basic Research Question

Characterization relies on multi-technique approaches:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–7.6 ppm for bromophenyl) and ketone carbonyl (δ ~208 ppm in ¹³C NMR). Adjacent methyl/methylene groups show splitting patterns in ¹H NMR .

- IR Spectroscopy : Strong carbonyl stretch (~1710 cm⁻¹) confirms the ketone moiety .

- HRMS : Exact mass analysis (e.g., m/z 241.03 for C₁₁H₁₁BrO⁺) verifies molecular formula .

What crystallographic methods resolve structural ambiguities in derivatives of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemical uncertainties:

- Software Tools : SHELX programs (e.g., SHELXL for refinement) optimize structural models using intensity data .

- Enantiomorph Polarity : Flack or Rogers parameters (e.g., η or x) distinguish chiral centers in non-centrosymmetric crystals .

- Case Study : Derivatives like 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one require hydrogen-bonding analysis (graph set notation) to interpret packing motifs .

How can researchers address contradictions in reported spectroscopic data for this compound?

Advanced Research Question

Contradictions arise from solvent effects, impurities, or instrumental variability. Mitigation strategies include:

- Cross-Validation : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) and replicate experiments.

- High-Resolution Techniques : Use DEPT-135 NMR to resolve overlapping signals or 2D NMR (COSY, HSQC) for connectivity .

- Database Referencing : Cross-check with crystallographic databases (e.g., Cambridge Structural Database) for bond-length/angle consistency .

What mechanistic insights guide reactions involving this compound?

Advanced Research Question

The ketone group acts as an electrophilic site for nucleophilic additions or cyclizations:

- Cyclization Pathways : Triphosgene-mediated cyclization of epoxy ketones (e.g., forming pyranoside derivatives) highlights the role of ketone activation and stereoelectronic control .

- Radical Reactions : Bromine substituents may participate in halogen-bonding or Suzuki couplings, requiring careful optimization of catalysts (e.g., Pd(PPh₃)₄) .

How do hydrogen-bonding patterns influence crystal packing in this compound?

Advanced Research Question

Intermolecular hydrogen bonds (e.g., C=O⋯H–C) dictate supramolecular assembly:

- Graph Set Analysis : Etter’s rules classify motifs (e.g., R₂²(8) rings) to predict packing efficiency .

- Case Study : Derivatives like 2-Bromo-1-(4-methoxyphenyl)ethanone exhibit C–H⋯O interactions, stabilizing layered structures .

What strategies optimize enantioselective synthesis of chiral derivatives?

Advanced Research Question

Enantioselectivity requires chiral catalysts or auxiliaries:

- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-proline) to induce asymmetry.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer .

- Crystallographic Control : Twinning or pseudo-symmetry in crystals may necessitate dual refinement in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.